2-Bromo-6-fluorobenzoyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

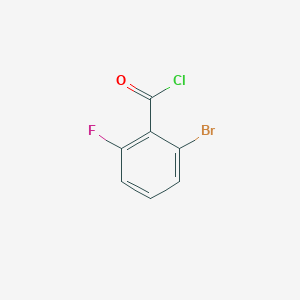

2-Bromo-6-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H3BrClFO and a molecular weight of 237.46 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Bromo-6-fluorobenzoyl chloride typically involves the chlorination of 2-Bromo-6-fluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include refluxing the mixture of 2-Bromo-6-fluorobenzoic acid and thionyl chloride in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove excess thionyl chloride and other by-products, followed by purification steps such as recrystallization or chromatography .

化学反应分析

Types of Reactions:

2-Bromo-6-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-Bromo-6-fluorobenzoic acid and hydrochloric acid.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions or in the presence of a base like pyridine.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.

Major Products Formed:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2-Bromo-6-fluorobenzoic Acid: Formed from

生物活性

Overview

2-Bromo-6-fluorobenzoyl chloride is a halogenated aromatic compound characterized by its unique substitution pattern, featuring both bromine and fluorine atoms. This compound is part of a broader class of benzoyl chlorides, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C₇H₄BrClF

- Molecular Weight : 237.45 g/mol

- Appearance : Off-white solid

- Boiling Point : Approximately 253 °C

- Density : 1.779 g/cm³

The presence of electron-withdrawing halogens such as bromine and fluorine enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride structure, potentially increasing its reactivity towards biological targets.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies on related compounds have shown that the introduction of halogens can enhance antibacterial activity against various strains of bacteria. The antibacterial activity of this compound may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potential antimicrobial |

| 3-Bromo-2-chloro-6-fluorobenzoyl chloride | 7.82 | Effective against Bacillus cereus |

| Para-chlorobenzoyl derivatives | 15.63 | Effective against Staphylococcus spp. |

Anti-inflammatory and Anticancer Properties

Halogenated benzoyl derivatives have been investigated for their anti-inflammatory and anticancer properties. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in these contexts remains to be fully elucidated but is hypothesized to be promising based on the behavior of analogous compounds.

Case Studies

- Antiviral Activity : In a study examining various halogenated compounds, some derivatives exhibited moderate antiviral activity with percentage inhibition rates ranging from 33% to 45%. The cytotoxicity levels were also assessed, revealing that certain compounds had acceptable toxicity profiles while maintaining antiviral efficacy .

- Inhibition Studies : A series of experiments evaluated the interaction of halogenated benzoyl derivatives with HIV integrase (IN). Compounds were tested for their ability to inhibit IN-LEDGF/p75 interaction, with some achieving over 50% inhibition, suggesting potential use in antiviral therapies .

- Antibacterial Efficacy : Another study focused on the antibacterial properties of fluorobenzoyl derivatives, finding that electron-withdrawing groups significantly enhanced activity against Gram-positive bacteria. This suggests that similar modifications in the structure of this compound could yield potent antibacterial agents .

科学研究应用

Scientific Research Applications

2-Bromo-6-fluorobenzoyl chloride is employed across various scientific disciplines due to its reactivity as an acylating agent . Its applications include:

- Pharmaceuticals: It acts as an intermediate in synthesizing diverse pharmaceutical compounds, including anti-inflammatory and anticancer agents.

- Agrochemicals: It is used in the synthesis of herbicides and pesticides.

- Material Science: It is used in preparing functionalized materials suitable for electronic and optical applications.

Reactivity Profile

Several factors influence the reactivity of this compound:

- Temperature: Higher temperatures typically increase reaction rates.

- Solvent Choice: Polar aprotic solvents tend to enhance nucleophilicity.

- Presence of Catalysts: Catalysts can facilitate reactions and improve yields.

Case Studies and Research Findings

Several studies have explored the biological activity and applications of this compound and its derivatives:

- Antiviral Activity: Derivatives synthesized from this compound have demonstrated moderate inhibition against HIV integrase. In one study, specific compounds showed percentage inhibitions ranging from 33% to 45%.

- Structure-Activity Relationship (SAR): Modifying the benzoyl moiety can enhance biological activity while reducing toxicity. Certain derivatives have exhibited improved antiviral activity without compromising cell viability.

- Regioselective Bromine/Magnesium Exchange: 2‐bromopyridines can lead to the corresponding 2‐magnesiated pyridines, which, after thiomethylation or acylation with a Weinreb amide, produce various products in 60–66% yield .

- Dehydroquinase Inhibitor: this compound has been used to prepare xanthone, a precursor of a type II dehydroquinase inhibitor with antibacterial properties .

Safety Information

属性

IUPAC Name |

2-bromo-6-fluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOQNOOLDFFUDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649949 |

Source

|

| Record name | 2-Bromo-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-20-0 |

Source

|

| Record name | 2-Bromo-6-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。